molecular formula C6H3ClN2S B1314447 2-Chlorothiazolo[5,4-b]pyridine CAS No. 91524-96-8

2-Chlorothiazolo[5,4-b]pyridine

Cat. No.: B1314447
CAS No.: 91524-96-8
M. Wt: 170.62 g/mol
InChI Key: TVHRCGOWLCQJKU-UHFFFAOYSA-N
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Description

2-Chlorothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of thiazolopyridines. It is characterized by a fused ring system consisting of a thiazole ring and a pyridine ring, with a chlorine atom attached to the second position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate. This reaction leads to the formation of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-3,5-dinitropyridine, which is then further processed to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chlorothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiazolopyridines, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

2-Chlorothiazolo[5,4-b]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chlorothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, it has been shown to inhibit phosphoinositide 3-kinase, a key enzyme involved in cell signaling pathways .

Comparison with Similar Compounds

2-Chlorothiazolo[5,4-b]pyridine can be compared with other thiazolopyridine derivatives, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity due to the presence of the chlorine atom and its potential as a versatile building block in chemical synthesis.

Properties

IUPAC Name

2-chloro-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHRCGOWLCQJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537481
Record name 2-Chloro[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91524-96-8
Record name 2-Chloro[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-[1,3]thiazolo[5,4-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Amino-2-bromopyridine (1.14 g, 6.59 mmol) and ethyl potassium xanthate (2.324 g, 14.50 mmol) were dissolved in dry dimethylformamide (4 mL) and heated at 130° C. for 15 hours. The reaction was cooled and diluted with water (150 mL). 5 N Hydrochloric acid (4 mL) was added and the mixture stirred. The intermediate precipitated as a light yellow solid and was filtered off. The solids were suspended in warm ethyl acetate (200 mL) and dried with magnesium sulfate. The filter cake was washed with additional warm ethyl acetate (200 mL). The organic was evaporated to dryness under reduced pressure and suspended in dichloromethane (50 mL). Sulfuryl chloride (20 ml, 247 mmol) was added and the mixture stirred at room temperature. After 1 hour, the mixture was evaporated to dryness under reduced pressure and the residue partitioned between ethyl acetate (200 mL), ice (˜50 mL), water (100 mL) and saturated sodium bicarbonate (60 mL). The organic phase was dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification using silica chromatography (dichloromethane to ethyl acetate gradient) gave the desired 2-chlorothiazolo[5,4-b]pyridine (0.120 g, 0.703 mmol, 10.7% yield).
Quantity
1.14 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl potassium xanthate
Quantity
2.324 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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